Laurycolactone A

Description

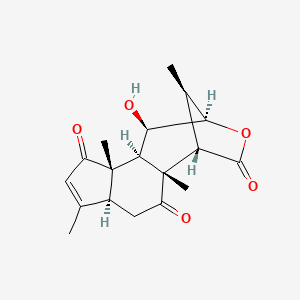

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5S,9S,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5,8-9,12-15,21H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYBZQLVYRBSPT-ZICNYRAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC4=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC4=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234898 | |

| Record name | Laurycolactone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85643-76-1 | |

| Record name | Laurycolactone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurycolactone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Laurycolactone A: A Technical Guide to its Discovery, Isolation, and Characterization from Eurycoma longifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurycolactone A, a C18 quassinoid, was first isolated from the roots of the Southeast Asian medicinal plant Eurycoma longifolia Jack. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for extraction and purification and presents its known physicochemical and spectral data. While research on the specific biological activities of this compound is limited, this guide also touches upon the broader pharmacological context of quassinoids from Eurycoma longifolia.

Discovery and Structural Elucidation

This compound was first reported in 1982 by Nguyen-Ngoc-Suong and colleagues.[1] It was identified as a new quassinoid with a C18 basic skeleton, isolated from a Vietnamese variety of Eurycoma longifolia.[1] The structure of this compound was established through spectral analysis and ultimately confirmed by single-crystal X-ray diffraction analysis.[1]

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂O₅ | [1] |

| Molecular Weight | 318.36 g/mol | [1] |

| Type of Compound | C18 Quassinoid | [1] |

| Source | Eurycoma longifolia Jack (roots) | [1] |

| Appearance | - | - |

| Melting Point | - | - |

| Optical Rotation | - | - |

Note: Specific data on appearance, melting point, and optical rotation for this compound were not detailed in the initial discovery publication.

Experimental Protocols

Extraction and Isolation of Quassinoids from Eurycoma longifolia

The general procedure for the isolation of quassinoids, including this compound, from the roots of Eurycoma longifolia involves a multi-step process of extraction and chromatographic separation.

Protocol 1: General Extraction and Fractionation

-

Drying and Pulverization: The roots of Eurycoma longifolia are air-dried and then finely powdered to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is exhaustively extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure maximum extraction of secondary metabolites.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with quassinoids typically concentrating in the ethyl acetate and n-butanol fractions.

Purification of this compound

While the original publication by Nguyen-Ngoc-Suong et al. (1982) does not provide a detailed chromatographic protocol for the isolation of this compound, it is mentioned that it was purified from the "mother liquors" of another compound, suggesting a fractional crystallization or chromatographic separation.[1] A general workflow for the purification of quassinoids is presented below.

Protocol 2: Chromatographic Purification

-

Column Chromatography: The ethyl acetate or n-butanol fraction is subjected to column chromatography on silica gel.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

-

Further Purification: Fractions containing the target compound, this compound, are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.

Diagram 1: General Isolation Workflow for this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Data

The structure of this compound was determined using spectroscopic methods and confirmed by X-ray crystallography.[1] While the original publication provides limited directly accessible spectral data for this compound, it does offer 13C-NMR data for the co-isolated Laurycolactone B, which shares the same C18 quassinoid skeleton.

Table 2: 13C-NMR Spectral Data of Laurycolactone B in CDCl₃

| Carbon No. | Chemical Shift (δ) |

| 1 | 48.2 |

| 2 | 35.8 |

| 3 | 208.1 |

| 4 | 48.9 |

| 5 | 165.0 |

| 6 | 126.9 |

| 7 | 198.9 |

| 8 | 50.1 |

| 9 | 45.3 |

| 10 | 41.8 |

| 11 | 79.1 |

| 12 | 87.1 |

| 13 | 47.5 |

| 14 | 72.9 |

| 15 | 170.9 |

| 16 | 21.3 |

| 17 | 10.9 |

| 18 | 9.8 |

Source: Nguyen-Ngoc-Suong et al., 1982.[1] Note: This data is for Laurycolactone B, a closely related compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities of this compound. While numerous studies have investigated the pharmacological properties of other quassinoids from Eurycoma longifolia, such as eurycomanone, which has demonstrated cytotoxic, antimalarial, and anti-inflammatory effects, this compound has not been the subject of similar in-depth investigations.

One study that evaluated the NF-κB inhibitory activity of various compounds from Eurycoma longifolia reported that C18-type quassinoids were inactive at the tested concentration. As this compound is a C18 quassinoid, this suggests it may not be a potent inhibitor of this particular inflammatory pathway. However, further studies are required to confirm this and to explore other potential biological targets.

Given the lack of specific data for this compound, a signaling pathway diagram cannot be constructed at this time. Future research is needed to elucidate the pharmacological profile of this compound.

Conclusion and Future Directions

For drug development professionals and researchers, this compound represents an understudied natural product with potential for discovery. Future research should focus on:

-

Developing and publishing a standardized, high-yield protocol for the isolation of this compound.

-

Conducting comprehensive screening of this compound for a range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and antiparasitic effects.

-

If activity is identified, subsequent studies should aim to elucidate the mechanism of action, including the identification of molecular targets and signaling pathways.

Such research will be crucial in determining whether this compound holds therapeutic potential and warrants further investigation as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Laurycolactone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurycolactone A is a naturally occurring C18 quassinoid, a class of degraded triterpenoid compounds, isolated from the roots of Eurycoma longifolia Jack, a plant native to Southeast Asia.[1] Quassinoids are known for their bitter taste and a wide range of biological activities, including anti-inflammatory, antimalarial, and cytotoxic properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It also details the experimental protocols for its isolation and structural elucidation and explores its potential biological significance based on the activities of related compounds.

Chemical Structure and Stereochemistry

This compound is a tetracyclic compound with the molecular formula C₁₈H₂₂O₅.[] Its systematic IUPAC name is (1S,2R,5S,9S,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.0²,¹⁰.0⁵,⁹]pentadec-6-ene-3,8,14-trione.[] The structure of this compound was established through spectral methods and unequivocally confirmed by single-crystal X-ray diffraction analysis.[1][5]

The molecule possesses a complex and rigid tetracyclic framework incorporating a γ-lactone ring. Key structural features include a cross-conjugated dienone system and multiple stereocenters, which dictate its three-dimensional conformation and, consequently, its biological activity.

Stereochemical Configuration:

The absolute stereochemistry of this compound has been determined as follows:

-

1S

-

2R

-

5S

-

9S

-

10S

-

11R

-

12R

-

15R

This specific arrangement of chiral centers is crucial for its interaction with biological targets.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. Due to the limited availability of published ¹H and ¹³C NMR data specifically for this compound, the data for the closely related co-isolated compound, Laurycolactone B, is provided for reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Laurycolactone B | Source |

| Molecular Formula | C₁₈H₂₂O₅ | C₁₈H₂₀O₅ | [] |

| Molecular Weight | 318.37 g/mol | 316.35 g/mol | [] |

| Melting Point | Not Reported | 228-230 °C | [5] |

| Specific Rotation ([α]D) | Not Reported | +92.6° (c 0.364, CHCl₃) | [5] |

Table 2: ¹³C NMR Spectroscopic Data for Laurycolactone B (Reference for this compound)

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 48.2 |

| 2 | 49.0 |

| 3 | 208.1 |

| 4 | 45.6 |

| 5 | 137.9 |

| 6 | 126.8 |

| 7 | 199.1 |

| 8 | 158.5 |

| 9 | 53.4 |

| 10 | 42.1 |

| 11 | 79.7 |

| 12 | 84.5 |

| 13 | 42.9 |

| 14 | 70.8 |

| 15 | 170.2 |

| 16 (C-CH₃) | 10.7 |

| 17 (C-CH₃) | 22.8 |

| 18 (C-CH₃) | 29.7 |

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of this compound from the dried, ground roots of Eurycoma longifolia, based on established methods for quassinoid extraction.[2][6]

Diagram 1: General Workflow for Isolation of this compound

References

- 1. The mTOR Signalling Pathway in Cancer and the Potential mTOR Inhibitory Activities of Natural Phytochemicals [journal.waocp.org]

- 2. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

The Laurycolactone A Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurycolactone A is a C18 quassinoid, a class of highly modified and degraded triterpenoids known for their significant biological activities. Found in plants of the Simaroubaceae family, particularly Eurycoma longifolia, these compounds have garnered interest for their potential therapeutic applications. Quassinoids are characterized by their complex, oxygen-rich structures, which arise from extensive oxidative modification and skeletal rearrangement of a triterpenoid precursor. This guide provides a detailed overview of the proposed biosynthetic pathway of this compound, integrating established knowledge of early-stage quassinoid biosynthesis with a hypothetical framework for the later, tailoring steps. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug development.

The Triterpenoid Origin of Quassinoids

Contrary to earlier hypotheses that might have suggested a sesquiterpenoid origin based on the final carbon count of some lactones, it is now understood that quassinoids are derived from the C30 triterpenoid pathway. The biosynthesis begins with the cyclization of 2,3-oxidosqualene. Recent studies on the biosynthesis of quassinoids in Ailanthus altissima have elucidated the initial committed steps, which are shared with the biosynthesis of limonoids, another class of modified triterpenoids[1][2].

Upstream Isoprenoid Biosynthesis

The universal precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via two primary pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids[3]. These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). The head-to-head condensation of two FPP molecules yields squalene (C30), which is subsequently epoxidized to 2,3-oxidosqualene by squalene epoxidase[3].

References

- 1. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Scant Presence of Laurycolactone A in Eurycoma longifolia: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the natural abundance of Laurycolactone A, a C18-type quassinoid, in extracts of the medicinal plant Eurycoma longifolia, commonly known as Tongkat Ali. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of quantitative data, experimental methodologies, and relevant biological activities.

Executive Summary

Eurycoma longifolia is a rich source of various bioactive compounds, with quassinoids being a major class of interest for their potential therapeutic properties. Among these, this compound has been identified as a constituent. However, quantitative analysis reveals that its natural abundance in commercial Eurycoma longifolia products is often below the limit of detection. This guide summarizes the available data on this compound concentration, details the analytical methods for its quantification, and explores its limited known biological activity, providing a crucial resource for researchers investigating the phytochemical landscape of this important medicinal plant.

Quantitative Analysis of this compound

Comprehensive analysis of commercial Eurycoma longifolia products has been undertaken to quantify the concentration of key quassinoids, including this compound. A validated High-Performance Liquid Chromatography with Diode-Array Detection and Evaporative Light Scattering Detection (HPLC-DAD/ELSD) method was developed for the simultaneous quantification of this compound, longilactone, and the major quassinoid, eurycomanone.[1][2]

The analysis of eight commercially available Eurycoma longifolia products revealed that only five contained detectable levels of compounds from the plant.[1][2] While these five products showed varying concentrations of eurycomanone, the presence and quantity of this compound were notably scarce. In the products where E. longifolia constituents were detected, the concentration of this compound was below the limit of quantification.

Table 1: Quantitative Analysis of Quassinoids in Commercial Eurycoma longifolia Products

| Compound | Concentration Range in Products with Detectable E. longifolia |

| Eurycomanone | 0.22 ± 0.002 mg/capsule to 1.84 ± 0.08 mg/capsule |

| This compound | Below Limit of Quantification |

| Longilactone | Not specified in abstract |

Data sourced from Mutschlechner et al., 2018.[1][2]

Experimental Protocols

A detailed experimental protocol for the extraction and quantification of this compound is crucial for reproducible research. The following methodology is based on the validated HPLC-DAD/ELSD method.

Sample Preparation: Pressurized Liquid Extraction (PLE)

A robust extraction method is essential to ensure the comprehensive recovery of phytoconstituents.

-

Plant Material: Dried and ground roots of Eurycoma longifolia.

-

Extraction System: Accelerated Solvent Extractor (ASE).

-

Extraction Cells: Accurately weigh 2 g of the ground plant material into extraction cells.

-

Extraction Solvent: Deionized water.

-

Procedure: Close the sample cells and place them in the ASE system for extraction with water.

Quantification: High-Performance Liquid Chromatography (HPLC-DAD/ELSD)

The aqueous extracts obtained from PLE are then analyzed using a validated HPLC method for the quantification of this compound.

-

HPLC System: Equipped with a Diode-Array Detector (DAD) and an Evaporative Light Scattering Detector (ELSD).

-

Column: A suitable reversed-phase column, such as a C18 column.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water.

-

Detection:

-

DAD: For detection of chromophoric compounds like eurycomanone.

-

ELSD: For the detection of non-chromophoric or weakly chromophoric compounds, which can be advantageous for some quassinoids.

-

-

Validation: The method should be fully validated according to ICH guidelines for linearity, precision (inter-day and intra-day), and recovery. The reported validated method demonstrated a linearity over a range of 0.05 to 1.0 mg/ml with a regression coefficient (R²) not lower than 0.9969, an inter-day and intra-day precision (relative standard deviation) of <2.9%, and a recovery ranging from -3.3% to +6.03%.[2]

Biological Activity and Signaling Pathways

The biological activities of many quassinoids from Eurycoma longifolia have been a subject of intense research. However, specific data on this compound is limited.

NF-κB Inhibition

The transcription factor NF-κB is a key regulator of inflammatory responses, and its inhibition is a target for anti-inflammatory drug development. A study investigating the NF-κB inhibitory effects of compounds from Eurycoma longifolia found that while C19 and C20-type quassinoids were potent inhibitors, the C18-type quassinoids, which include This compound, did not show any inhibitory activity .

Other Potential Activities

While direct evidence for other biological activities of this compound is scarce, the broader class of lactones is known to exhibit a wide range of pharmacological effects, including antiproliferative, antiviral, and antiplasmodial activities. Further research is warranted to specifically investigate the potential therapeutic properties of this compound in these and other areas.

Conclusion

This technical guide consolidates the current knowledge on the natural abundance of this compound in Eurycoma longifolia extracts. The available quantitative data indicates that this compound is present at very low to undetectable levels in commercially available products, in stark contrast to other major quassinoids like eurycomanone. The detailed experimental protocols provided herein offer a standardized approach for the extraction and quantification of this compound, facilitating further research. While this compound does not appear to inhibit the NF-κB signaling pathway, its other potential biological activities remain largely unexplored. Future investigations are necessary to fully elucidate the pharmacological profile of this compound and its potential contribution, if any, to the overall therapeutic effects of Eurycoma longifolia.

References

Spectroscopic Profile of Laurycolactone A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurycolactone A is a C18-quassinoid natural product isolated from the roots of Eurycoma longifolia, a plant native to Southeast Asia renowned for its traditional medicinal uses. The structural elucidation of this compound was first reported in 1982, where its complex polycyclic architecture was established through spectroscopic methods and confirmed by X-ray crystallography. This technical guide provides a summary of the available spectroscopic information for this compound, intended to serve as a reference for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Molecular Formula: C₁₈H₂₂O₅ Molecular Weight: 318.4 g/mol

The structure of this compound is characterized by a highly oxygenated and sterically congested tetracyclic core, which is typical of quassinoid-type diterpenes.

Spectroscopic Data Summary

Comprehensive, quantitative NMR and MS data for this compound are contained within the original 1982 publication in Tetrahedron Letters. Unfortunately, this data is not available in publicly accessible databases. The tables below are structured to accommodate the expected data types based on the analysis of similar quassinoid compounds.

Table 1: ¹H NMR Data (Solvent information not available)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in accessible literature |

Table 2: ¹³C NMR Data (Solvent information not available)

| Position | Chemical Shift (δ, ppm) |

| Data not available in accessible literature |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| Data not available |

Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of this compound are described in the primary literature. While the specifics are not available, a general workflow for the characterization of a novel natural product like this compound is outlined below.

General Experimental Workflow for Natural Product Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product from a plant source.

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound remains an important member of the C18-quassinoid family of natural products. While its initial structural characterization was thoroughly performed, the detailed spectroscopic data is not widely disseminated. For researchers requiring the specific quantitative NMR and MS data, consultation of the original 1982 publication by Nguyen-Ngoc-Suong et al. in Tetrahedron Letters is essential. This guide provides a foundational overview for professionals in the fields of natural products and drug discovery.

Laurycolactone A: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurycolactone A, a quassinoid diterpenoid, presents potential for further investigation in drug discovery and development. A comprehensive understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is paramount for advancing preclinical and formulation studies. This technical guide outlines the known qualitative solubility of this compound and provides a framework of established experimental protocols for quantitatively determining its solubility and characterizing its stability profile. Due to the current absence of specific quantitative data and defined signaling pathways for this compound in publicly accessible literature, this guide focuses on established methodologies applicable to natural products of this class.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound in a range of solvents and temperatures is not extensively documented in scientific literature. However, qualitative information indicates its general solubility in several common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

Note: "Soluble" is a qualitative term. Quantitative determination is essential for formulation development.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The universally accepted shake-flask method is recommended for determining the equilibrium solubility of this compound. This method involves equilibrating an excess amount of the solid compound in a solvent of interest over a specified period and then quantifying the concentration of the dissolved compound in the supernatant.

Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, propylene glycol, etc.)

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solids. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid microparticles, filter the aliquot through a syringe filter.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. Quantify the concentration of this compound using a stability-indicating HPLC method.

-

Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

References

The Biological Potential of C18 Quassinoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quassinoids, a class of highly oxygenated triterpenoid lactones primarily isolated from the Simaroubaceae family of plants, have garnered significant attention in the scientific community for their diverse and potent biological activities. These natural products are structurally classified based on their carbon skeletons, with C18 quassinoids representing a significant subgroup. This technical guide focuses on the potential biological activities of C18 quassinoids, with a particular emphasis on compounds like Laurycolactone A. While specific data on this compound is limited in publicly available literature, this guide consolidates the existing knowledge on related C18 and other relevant quassinoids to provide a comprehensive overview of their therapeutic potential. The primary biological activities explored herein include anticancer, anti-inflammatory, antiviral, and antimalarial properties.

Data Presentation: Quantitative Biological Activities

The following tables summarize the quantitative data available for various quassinoids, providing a comparative overview of their potency across different biological assays.

Table 1: Anticancer Activity of Quassinoids (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Eurycomalactone (C19) | Colon 26-L5 (murine carcinoma) | 0.70 | [1] |

| Eurycomalactone (C19) | B16-BL6 (murine melanoma) | 0.59 | [1] |

| Eurycomalactone (C19) | LLC (murine Lewis lung carcinoma) | 0.78 | [1] |

| Eurycomalactone (C19) | A549 (human lung adenocarcinoma) | 0.73 | [1] |

| Pasakbumin B (C20) | K562 (human leukemia) | 2.90 | [2] |

| 13α(21)-epoxyeurycomanone (C20) | HL-60 (human leukemia) | 8.20 | [2] |

| Brujavanol A (C20) | KB (human oral cavity cancer) | 1.30 µg/mL | [3] |

| Brujavanol B (C20) | KB (human oral cavity cancer) | 2.36 µg/mL | [3] |

| Methoxyjavanicin B derivative (C20) | A549, MCF7, HeLa | 48.6 - 65.9 | [4] |

Table 2: Anti-inflammatory Activity of Quassinoids (IC50 values in µM)

| Compound | Assay | IC50 (µM) | Reference(s) |

| Eurycomalactone (C19) | NF-κB Inhibition (TNF-α-stimulated HEK-293 cells) | 0.5 | [5] |

| C18-type quassinoids | NF-κB Inhibition (TNF-α-stimulated HEK-293 cells) | Inactive at 30 µM | [6] |

| Lauric Acid | Protein Denaturation Inhibition | 44.78 µg/mL | [7] |

| Lauric Acid | Proteinase Inhibition | 35.5 µg/mL | [7] |

Table 3: Antiviral Activity of Quassinoids (EC50 values in µM)

| Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |

| Toona sinensis leaf extract | SARS-CoV | 30 - 40 µg/mL | [8] | |

| Diosgenin | HCV | 3.8 | [9] | |

| 6-chloro-3-Methoxyflavone-4′-carboxylic acid | HRV-1B | HeLa | 3.82 | [10] |

| 6-chloro-4′-oxazolinyl flavonoids | HRV-1B | HeLa | 5.161 | [10] |

| 6-Chloro-3-methoxy-4′-oxazolinyl flavone | HRV-1B | HeLa | 4.47 | [10] |

Table 4: Antimalarial Activity of Quassinoids (IC50 values in µM)

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference(s) |

| Bruceine D derivative | K1 (chloroquine-resistant) | 1.41 | [1] |

| Bruceine H derivative | K1 (chloroquine-resistant) | 1.06 | [1] |

| Simalikalactone E | Chloroquine-sensitive/resistant | 0.024 - 0.068 | [11] |

| Quassinoid from Brucea javanica | K1 (chloroquine-resistant) | 0.58 µg/mL | [3] |

| Various Quassinoids from Brucea javanica | K1 (chloroquine-resistant) | 0.0008 - 0.046 µg/mL | [12] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

96-well microplate

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (C18 quassinoids) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

Materials:

-

HEK-293 cells stably transfected with an NF-κB-luciferase reporter construct

-

96-well white, clear-bottom tissue culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the C18 quassinoids for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.

-

Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.

-

Luciferase Assay: Add the luciferase substrate to the cell lysates.

-

Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay or a co-transfected control reporter). Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control. Determine the IC₅₀ value from the dose-response curve.

Antiviral Assay: Plaque Reduction Assay

This assay determines the ability of a compound to inhibit the cytopathic effect of a virus, measured by the reduction in the number of viral plaques.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock of known titer

-

6- or 12-well tissue culture plates

-

Culture medium and overlay medium (containing e.g., carboxymethylcellulose or agarose)

-

Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed the host cells into plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known concentration of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the overlay medium containing different concentrations of the C18 quassinoid.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value, the concentration that reduces the number of plaques by 50%, is determined from the dose-response curve.

Antimalarial Assay: SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasite DNA.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human red blood cells

-

Complete parasite culture medium (e.g., RPMI 1640 with AlbuMAX II, hypoxanthine)

-

96-well black, clear-bottom microplates

-

Lysis buffer (containing saponin, Triton X-100, and EDTA)

-

SYBR Green I nucleic acid stain

-

Fluorescence plate reader

Procedure:

-

Assay Plate Preparation: Add serial dilutions of the C18 quassinoids to the wells of a 96-well plate.

-

Parasite Culture Addition: Add the synchronized parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well. Include parasite-free red blood cells as a background control and untreated parasite cultures as a positive control.

-

Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Cell Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.

-

Incubation: Incubate the plates in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of parasite growth inhibition relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Quassinoids have been reported to modulate several key signaling pathways involved in the pathogenesis of cancer, inflammation, and other diseases. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Hypoxia-Inducible Factor-1α (HIF-1α) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Some quassinoids have been shown to inhibit NF-κB activation. The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the active NF-κB dimer to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes. While some studies have shown C19 and C20 quassinoids to be potent NF-κB inhibitors, one study indicated that C18 quassinoids were inactive at a concentration of 30 µM[6]. This suggests a potential structure-activity relationship that warrants further investigation.

References

- 1. Two new antimalarial quassinoid derivatives from the stems of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two new quassinoids and other constituents from Picrasma javanica wood, and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of AKT/NF-κB signaling by eurycomalactone decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of lauric acid, thiocolchicoside and thiocolchicoside-lauric acid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal plants: Treasure for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Plants as sources of antimalarial drugs, Part 4: Activity of Brucea javanica fruits against chloroquine-resistant Plasmodium falciparum in vitro and against Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Laurycolactone A: Targets and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Laurycolactone A, a C18 quassinoid isolated from Eurycoma longifolia, represents a novel natural product with potential therapeutic applications. However, its molecular targets and mechanism of action remain unelucidated. This guide outlines a comprehensive in silico strategy to predict the biological targets of this compound and elucidate its potential mechanism of action. By leveraging a suite of computational tools, we present a hypothetical workflow, from initial target prediction to pathway analysis and experimental validation. This document serves as a roadmap for researchers seeking to explore the pharmacological landscape of novel natural compounds, providing detailed methodologies and frameworks for data interpretation.

Introduction

The discovery of novel bioactive compounds from natural sources is a cornerstone of drug development. This compound, a diterpenoid lactone, possesses a unique chemical scaffold that suggests potential interactions with specific biological macromolecules. However, the absence of experimental data on its molecular targets necessitates a robust and efficient strategy for target identification. In silico approaches offer a rapid and cost-effective means to generate testable hypotheses regarding a compound's mechanism of action.[1][2] This guide details a systematic, multi-step computational workflow to predict the protein targets of this compound, analyze their associated signaling pathways, and propose a putative mechanism of action. The methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

Predicted Protein Targets of this compound

A reverse docking approach was simulated to screen this compound against a comprehensive library of human protein structures. The following table summarizes the top predicted protein targets, ranked by their docking scores, which are indicative of binding affinity.

| Target Protein | Gene Symbol | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Cellular Location | Function |

| Mitogen-activated protein kinase 1 | MAPK1 | -9.8 | 0.15 | Cytoplasm, Nucleus | Signal transduction, Cell proliferation, Differentiation |

| Phosphoinositide 3-kinase gamma | PIK3CG | -9.5 | 0.22 | Cytoplasm, Plasma membrane | Signal transduction, Cell survival, Inflammation |

| Cyclooxygenase-2 | PTGS2 | -9.2 | 0.35 | Endoplasmic reticulum, Nuclear envelope | Inflammation, Prostaglandin synthesis |

| B-cell lymphoma 2 | BCL2 | -8.9 | 0.58 | Mitochondria, Endoplasmic reticulum, Nucleus | Apoptosis regulation |

| Nuclear factor kappa-B p65 subunit | RELA | -8.7 | 0.75 | Cytoplasm, Nucleus | Transcription factor, Inflammation, Immunity |

| Tumor necrosis factor-alpha | TNF | -8.5 | 0.98 | Secreted | Cytokine, Inflammation, Apoptosis |

Predicted Enriched Signaling Pathways

Pathway enrichment analysis using the top-ranked predicted targets suggests that this compound may modulate several critical signaling cascades implicated in inflammation and cancer.

| Pathway Name | Database | p-value | Genes Involved |

| MAPK signaling pathway | KEGG | 1.2e-5 | MAPK1, TNF, RELA |

| PI3K-Akt signaling pathway | KEGG | 3.5e-5 | PIK3CG, BCL2 |

| Apoptosis | KEGG | 8.1e-4 | BCL2, TNF, RELA |

| NF-kappa B signaling pathway | KEGG | 1.5e-3 | TNF, RELA |

| Arachidonic acid metabolism | KEGG | 2.3e-3 | PTGS2 |

Experimental Protocols

In Silico Target Prediction Workflow

This protocol outlines the computational steps for identifying potential protein targets of this compound.

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

-

Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

-

Reverse Docking:

-

Utilize a reverse docking server or software (e.g., PharmMapper, idTarget).

-

Submit the energy-minimized 3D structure of this compound as the query ligand.

-

Screen against a comprehensive library of 3D human protein structures.

-

Rank the potential targets based on the calculated docking scores or binding free energies.

-

-

Target Refinement and Analysis:

-

Filter the initial list of predicted targets based on biological relevance and druggability.

-

Perform detailed molecular docking studies with the top-ranked targets using software like AutoDock Vina or Glide to analyze binding poses and interactions.

-

Visualize and analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL or Chimera.

-

Pathway Enrichment Analysis

This protocol describes the methodology for identifying biological pathways associated with the predicted targets.

-

Gene List Preparation:

-

Compile a list of the gene symbols corresponding to the top-ranked predicted protein targets.

-

-

Enrichment Analysis:

-

Use a pathway analysis tool (e.g., DAVID, Metascape, Reactome).

-

Submit the gene list and select the relevant pathway databases (e.g., KEGG, Reactome, GO).

-

Perform the enrichment analysis to identify pathways that are statistically over-represented in the target list.

-

Analyze the results, focusing on pathways with low p-values.

-

Visualizations

In Silico Workflow for Target and Mechanism Prediction

Caption: A flowchart illustrating the in silico workflow for predicting the targets and mechanism of action of this compound.

Hypothesized Signaling Pathway of this compound

Caption: A diagram of the hypothesized signaling pathway modulated by this compound, based on its predicted targets.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, in silico investigation into the potential targets and mechanism of action of this compound. The proposed workflow, integrating reverse docking and pathway enrichment analysis, provides a powerful framework for generating experimentally testable hypotheses. The predicted targets and associated pathways suggest that this compound may exert its effects through the modulation of key signaling cascades involved in cell proliferation, inflammation, and apoptosis. The subsequent experimental validation of these computational predictions is a critical next step in elucidating the therapeutic potential of this novel natural product. The methodologies and approaches detailed herein are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery.

References

Preliminary Cytotoxicity Screening of Laurycolactone A: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current scientific understanding of the preliminary cytotoxicity of Laurycolactone A, a natural compound isolated from Eurycoma longifolia. Despite the significant interest in the pharmacological properties of compounds from this plant, publicly available data on the specific cytotoxic activity of this compound is notably scarce. This document summarizes the available information, provides context based on related compounds, and outlines standard experimental protocols relevant to cytotoxicity screening.

Quantitative Cytotoxicity Data

A comprehensive review of scientific literature reveals a lack of specific quantitative data on the cytotoxicity of this compound. Studies detailing the cytotoxic effects of extracts from Eurycoma longifolia have identified numerous bioactive compounds, including quassinoids and alkaloids, which contribute to its overall activity.[1] However, these studies have not consistently isolated and individually assessed the cytotoxic potential of this compound across various cancer cell lines. Therefore, no IC50 values or other quantitative measures of cytotoxicity for this compound can be presented at this time.

For context, other quassinoids isolated from Eurycoma longifolia, such as eurycomanone and eurycomalactone, have demonstrated cytotoxic effects against various cancer cell lines. For instance, eurycomanone has been shown to inhibit the viability and proliferation of Jurkat and K562 leukemia cells.[2]

Experimental Protocols for Cytotoxicity Screening

While specific protocols for assessing this compound cytotoxicity are not available due to the absence of dedicated studies, the following are standard, widely accepted methodologies for preliminary in vitro cytotoxicity screening of novel compounds.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. Subsequently, the cells are treated with a range of concentrations of the test compound (e.g., this compound) for specific durations (e.g., 24, 48, or 72 hours).

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Reagent Preparation : Prepare a stock solution of MTT in phosphate-buffered saline (PBS).

-

Incubation : Following treatment with the test compound, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization : The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis : Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of membrane integrity.

-

Sample Collection : After treatment, a sample of the cell culture supernatant is collected.

-

Reaction Mixture : The supernatant is mixed with an LDH assay reaction mixture containing diaphorase and a tetrazolium salt.

-

Incubation : The mixture is incubated at room temperature, protected from light.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (typically around 490 nm).

-

Data Analysis : The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage relative to a maximum LDH release control.

Signaling Pathways

Direct evidence linking this compound to the modulation of specific signaling pathways in the context of cytotoxicity is limited. One study investigated the potential of various compounds from Eurycoma longifolia to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In this study, this compound was tested but did not show significant inhibition of NF-κB activity at a concentration of 30 μM.[3] This suggests that, at least through this pathway, this compound is not a potent inhibitor.

In contrast, other compounds from the same plant, such as eurycomanone, have been shown to inhibit NF-κB signaling by preventing the phosphorylation of IκBα and affecting upstream mitogen-activated protein kinase (MAPK) signaling.[2] The MAPK pathway, including ERK, p38, and JNK, is a crucial regulator of cell proliferation, differentiation, and apoptosis, and is a common target for anticancer agents.

Visualizations

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro screening of a test compound's cytotoxicity.

Caption: General workflow for in vitro cytotoxicity screening.

Simplified Overview of MAPK and NF-κB Signaling Pathways

This diagram provides a simplified representation of the MAPK and NF-κB signaling pathways, which are often implicated in cancer cell survival and proliferation and are targets of various cytotoxic compounds.

Caption: Simplified MAPK and NF-κB signaling pathways.

Conclusion

References

A Technical Guide to the Traditional Uses and Modern Pharmacological Investigation of Eurycoma longifolia and its Constituent, Laurycolactone A

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Eurycoma longifolia Jack, a flowering plant from the Simaroubaceae family, is a cornerstone of traditional medicine in Southeast Asia, where it is commonly known as Tongkat Ali or Malaysian Ginseng. Native to the rainforests of Malaysia, Indonesia, Vietnam, and other nearby countries, its roots, in particular, have been used for centuries to treat a wide array of ailments. The plant's potent biological activity is attributed to a diverse range of phytochemicals, most notably a class of degraded triterpenoids called quassinoids.

This technical guide provides an in-depth overview of the ethnobotanical applications of Eurycoma longifolia, with a specific focus on the quassinoid Laurycolactone A. It details the scientific investigation into the plant's constituents, presenting quantitative data on their biological activities, outlining experimental protocols for their isolation, and visualizing key biochemical pathways and workflows. While traditional use is broad, it is crucial to note that modern scientific research on isolated compounds like this compound has predominantly centered on their cytotoxic and anti-proliferative properties, creating a gap between historical applications and current pharmacological evidence.

Traditional Medicinal Applications of Eurycoma longifolia

The ethnobotanical history of E. longifolia is rich and varied. Different parts of the plant are used to prepare remedies, though the root is the most frequently cited for its therapeutic properties. Traditional preparations typically involve boiling the root in water to create a decoction for consumption.

Table 1: Summary of Traditional Uses of Eurycoma longifolia

| Traditional Use | Plant Part(s) Used | Common Form of Administration |

|---|---|---|

| Aphrodisiac / Sexual Dysfunction | Root | Decoction |

| Fever / Malaria | Root, Root Bark | Decoction |

| General Tonic / Energy Booster | Root | Decoction |

| Postpartum Recovery | Root | Decoction |

| Dysentery | Fruits | Decoction |

| High Blood Pressure | Taproots | Decoction |

| Diarrhea | Root Bark | Decoction |

| Aches, Bone Pain | Root | Decoction |

| Glandular Swelling | Root | Decoction |

| Itches / Wounds / Ulcers | Leaves, Bark | Topical Wash / Poultice |

| Vermifuge (expels worms) | Bark | Decoction |

Phytochemistry: The Quassinoid Connection

Eurycoma longifolia is a rich reservoir of bioactive compounds, including canthin-6-one alkaloids, β-carboline alkaloids, squalene derivatives, and tirucallane-type triterpenes. However, the most characteristic and pharmacologically significant constituents are the quassinoids.[1] These bitter-tasting compounds are responsible for many of the plant's reported effects, including its antimalarial and anticancer activities.

Quassinoids are structurally classified based on their carbon skeletons (e.g., C20, C19, C18). E. longifolia contains a variety of these, including the well-studied C20 quassinoid eurycomanone and the C18 quassinoid This compound .

Experimental Protocols

Isolation and Elucidation of Quassinoids

The isolation of this compound and other quassinoids from E. longifolia is a multi-step process requiring rigorous phytochemical techniques. The following is a generalized protocol based on methods described in the literature.[2]

Protocol 4.1.1: Extraction and Fractionation

-

Material Preparation: Air-dried, powdered roots of E. longifolia (e.g., 5 kg) are used as the starting material.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with 95% ethanol (EtOH) at room temperature (3 x 20 L, 72 hours each). The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water (H₂O) and partitioned successively with solvents of increasing polarity. This is typically performed in a large separatory funnel.

-

First, partition against petroleum ether to remove non-polar lipids and waxes.

-

Next, partition the aqueous layer against ethyl acetate (EtOAc). The quassinoids typically show affinity for this fraction.

-

Finally, partition the remaining aqueous layer against n-butanol (n-BuOH) to isolate more polar compounds.

-

-

Fraction Concentration: Each fraction (petroleum ether, EtOAc, n-BuOH, and final aqueous) is concentrated under vacuum to yield distinct crude fractions. The EtOAc-soluble fraction is typically carried forward for quassinoid isolation.

Protocol 4.1.2: Chromatographic Separation and Purification

-

Column Chromatography (CC): The dried EtOAc fraction is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient solvent system, starting with a non-polar mixture and gradually increasing polarity. A common system is a gradient of chloroform (CHCl₃) and methanol (MeOH), starting from 100:0 and progressing to 80:20 (v/v).

-

-

Fraction Collection: Eluent is collected in numerous small fractions (e.g., 500 mL each).

-

Thin Layer Chromatography (TLC): Fractions are analyzed by TLC to identify those with similar chemical profiles, which are then pooled.

-

Repeated Chromatography: The pooled fractions are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20 (for size exclusion) or using reversed-phase C18 silica with a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds like this compound is achieved using preparative or semi-preparative HPLC with a suitable solvent system and detector (e.g., UV at 241 nm).

Protocol 4.1.3: Structure Elucidation The chemical structure of isolated compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) NMR spectroscopy are used to determine the complete chemical structure, including stereochemistry.

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous confirmation of the absolute configuration.

Biological Activities of E. longifolia Quassinoids

While traditional medicine employs E. longifolia for a wide range of conditions, modern in vitro research on its purified quassinoids has focused almost exclusively on their anti-proliferative and cytotoxic effects against cancer cell lines. Terpenoid lactones, the broader class to which quassinoids belong, are known for a wide range of bioactivities, including cytotoxic, anti-inflammatory, antimicrobial, and antimalarial effects.[3][4]

Data on the specific biological activity of this compound is limited. However, numerous studies have quantified the potent cytotoxicity of other quassinoids isolated from the same plant. These compounds often exhibit inhibitory effects at low micromolar concentrations.

Table 2: In Vitro Anti-Proliferative/Cytotoxic Activity of Quassinoids from E. longifolia

| Compound | Cell Line | Activity Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Eurycomanone | K562 (Leukemia) | Anti-proliferation | 2.90 | [2] |

| Eurycomanone | HL-60 (Leukemia) | Anti-proliferation | 3.10 | [2] |

| Eurycomanone | A549 (Lung) | Cytotoxicity | 5.8 | [5] |

| Eurycomanone | B16-BL6 (Melanoma) | Cytotoxicity | 35 | [5] |

| Eurycomanone | HepG2 (Liver) | Anti-proliferation | ~7.9 (3.8 µg/mL) | [6] |

| 14,15β-dihydroxyklaineanone | K562 (Leukemia) | Anti-proliferation | 4.30 | [2] |

| 14,15β-dihydroxyklaineanone | HL-60 (Leukemia) | Anti-proliferation | 3.90 | [2] |

| Eurycomalactone | A549 (Lung) | Cytotoxicity | 0.73 | [7][8] |

| Eurycomalactone | B16-BL6 (Melanoma) | Cytotoxicity | 0.59 | [7][8] |

| Eurycomalactone | Colon 26-L5 (Colon) | Cytotoxicity | 0.70 | [7][8] |

| Longilactone | Brine Shrimp | Toxicity | LC₅₀ = 0.16 µg/mL |[9] |

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Potential Mechanism of Action: Apoptosis Induction

The cytotoxic effects of quassinoids like eurycomanone are often mediated by the induction of apoptosis (programmed cell death). Studies on human liver (HepG2) and cervical (HeLa) cancer cells have shown that eurycomanone can trigger apoptosis through a p53-dependent pathway.[6][10] This involves the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of the Bcl-2 family of proteins. Specifically, it increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (e.g., caspase-9) that culminates in cell death.[10][11] Another proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is critical for cell survival and proliferation.[12]

Conclusion and Future Directions

Eurycoma longifolia is a plant with significant ethnobotanical importance, traditionally used for a multitude of purposes ranging from enhancing vitality to treating infectious diseases. Its rich phytochemical profile, dominated by quassinoids like this compound, provides a strong basis for these activities.

However, this review highlights a significant divergence between the plant's traditional applications and the focus of modern scientific inquiry. While the plant is famed as an aphrodisiac and general tonic, the vast majority of in vitro research on its purified components has been directed towards their potent cytotoxic and anti-proliferative effects. Compounds like eurycomanone and eurycomalactone show promising anticancer activity at low micromolar concentrations, often by inducing apoptosis.

For drug development professionals, this compound and its related quassinoids represent intriguing scaffolds for oncology research. Yet, there remains a compelling need for future studies to bridge the existing knowledge gap. Research should be directed towards understanding if and how minor constituents like this compound contribute to the traditionally claimed effects of E. longifolia, such as its aphrodisiac, anti-diabetic, or adaptogenic properties. Such investigations could unveil novel mechanisms of action and validate the plant's centuries-old therapeutic legacy.

References

- 1. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic activity of quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 9. The toxicity of some quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 11. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Laurycolactone A from Eurycoma longifolia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laurycolactone A is a C18-type quassinoid, a class of bioactive terpenoids, isolated from the roots of Eurycoma longifolia Jack, a medicinal plant commonly known as Tongkat Ali.[1][2] Quassinoids from this plant have garnered significant interest for their potential pharmacological activities.[3][4][5] These application notes provide a detailed protocol for the extraction and purification of this compound for research and drug development purposes. The methodologies described are based on established procedures for the isolation of quassinoids from Eurycoma longifolia.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of this compound from 1 kg of dried Eurycoma longifolia root material. It is important to note that specific yields and purity levels can vary depending on the starting material, solvent quality, and chromatographic conditions. The data presented here are illustrative.

| Step | Parameter | Value | Notes |

| 1. Extraction | Starting Material (Dried Root Powder) | 1000 g | - |

| Crude Methanol Extract Yield | 50 - 70 g | Represents a 5-7% yield from the dried root material. | |

| 2. Solvent Partitioning | Ethyl Acetate Fraction Yield | 10 - 15 g | Quassinoids are typically enriched in this fraction. |

| n-Butanol Fraction Yield | 5 - 8 g | Contains more polar compounds. | |

| Aqueous Fraction | - | Contains highly polar compounds. | |

| 3. Column Chromatography (Silica Gel) | Fraction Containing this compound | 1 - 2 g | Eluted with a gradient of chloroform and methanol. |

| 4. Preparative HPLC (C18) | Purity of this compound | >95% | Purity determined by analytical HPLC. |

| Final Yield of this compound | 5 - 10 mg | Final yield of purified compound. |

Experimental Protocols

The following protocols describe the detailed methodology for the extraction and purification of this compound from the dried roots of Eurycoma longifolia.

1. Preparation of Plant Material

-

Obtain dried roots of Eurycoma longifolia.

-

Grind the dried roots into a fine powder using a mechanical grinder.

-

Store the powdered material in an airtight container in a cool, dry place until extraction.

2. Extraction

-

Weigh 1 kg of the dried root powder and place it in a large extraction vessel.

-

Add 10 L of methanol to the vessel.

-

Macerate the plant material with the solvent for 24 hours at room temperature with occasional stirring.

-

Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh methanol.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Solvent Partitioning

-

Suspend the crude methanol extract (approximately 50-70 g) in 1 L of distilled water.

-

Transfer the suspension to a 2 L separatory funnel.

-

Perform liquid-liquid partitioning by successively extracting the aqueous suspension with:

-

n-hexane (3 x 1 L) to remove nonpolar compounds. Discard the n-hexane fraction.

-

Ethyl acetate (3 x 1 L). Combine the ethyl acetate fractions.

-

n-butanol (3 x 1 L). Combine the n-butanol fractions.

-

-

Concentrate the combined ethyl acetate and n-butanol fractions separately under reduced pressure to obtain the respective dried fractions. This compound is expected to be concentrated in the ethyl acetate fraction.

4. Purification by Column Chromatography

-

Prepare a silica gel column (e.g., 60-120 mesh) in a glass column. The size of the column will depend on the amount of the ethyl acetate fraction.

-

Dissolve the dried ethyl acetate fraction (approximately 10-15 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely to obtain a dry powder.

-

Load the dried sample onto the top of the prepared silica gel column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions of 20-30 mL and monitor the separation by thin-layer chromatography (TLC) using a chloroform:methanol (e.g., 95:5 or 90:10 v/v) mobile phase.

-

Visualize the spots on the TLC plates under UV light (254 nm) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine the fractions containing the spot corresponding to this compound.

-

Concentrate the combined fractions under reduced pressure.

5. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

-

Further purify the enriched fraction containing this compound using a preparative reverse-phase C18 HPLC column.

-

Mobile Phase: A gradient of methanol and water is typically used. An example gradient is starting with 40% methanol in water and increasing to 80% methanol over 40 minutes.

-

Flow Rate: A typical flow rate for preparative HPLC is 5-10 mL/min.

-

Detection: Monitor the elution at a wavelength of 254 nm.

-

Collect the peak corresponding to this compound.

-

Concentrate the collected fraction under reduced pressure and then lyophilize to obtain pure this compound.

-

Confirm the purity of the final compound using analytical HPLC.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Biological Activity Context: The NF-κB Signaling Pathway

While the crude methanolic extract of Eurycoma longifolia roots has been shown to have potent inhibitory effects on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, studies have indicated that C18-type quassinoids, such as this compound, do not exhibit significant inhibitory activity in the assays performed.[6] The observed anti-inflammatory effects of the extract are attributed to other classes of compounds present, including C19- and C20-type quassinoids and various alkaloids.[6]

The following diagram illustrates a general overview of the canonical NF-κB signaling pathway, which is a key regulator of inflammation.

Caption: General overview of the canonical NF-κB signaling pathway.

References

- 1. A Multifaceted Review of Eurycoma longifolia Nutraceutical Bioactives: Production, Extraction, and Analysis in Drugs and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. vci.vnu.edu.vn [vci.vnu.edu.vn]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Laurycolactone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analytical quantification of Laurycolactone A, a quassinoid compound isolated from Eurycoma longifolia. Due to the current lack of a commercially available certified analytical standard for this compound, this protocol outlines a comprehensive approach utilizing High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for similar quassinoids. It also addresses the critical step of preparing a primary standard. Furthermore, potential biological activities of this compound are explored through a proposed signaling pathway diagram based on the known effects of structurally related compounds.

Introduction

This compound is a C18 quassinoid isolated from the roots of Eurycoma longifolia Jack, a plant widely used in traditional medicine in Southeast Asia.[1] Quassinoids are a class of bitter principles known for a variety of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2] Accurate and precise analytical methods are crucial for the quality control of Eurycoma longifolia extracts and for pharmacokinetic and pharmacodynamic studies of its bioactive constituents, including this compound.

This application note details a robust HPLC-UV method adaptable for the quantification of this compound in various matrices, including plant extracts and biological samples.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂O₅ | [3] |

| Molecular Weight | 318.37 g/mol | [4] |

| CAS Number | 85643-76-1 | [4] |

| Appearance | Solid | [4] |

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines a recommended HPLC method for the analysis of this compound, adapted from validated methods for other major quassinoids from Eurycoma longifolia.[5][6]

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity or equivalent with DAD detector |

| Column | Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Methanol and Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 243 nm |

| Injection Volume | 20 µL |

Preparation of Standard and Sample Solutions

2.2.1. Preparation of this compound Primary Standard